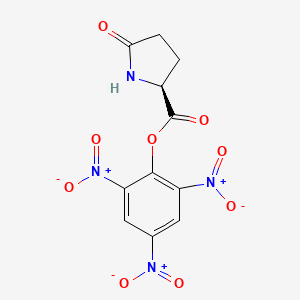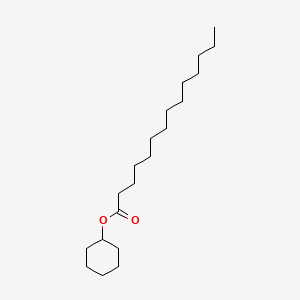
Dihydrogen hexaiodoplatinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrogen hexaiodoplatinate is a chemical compound with the formula H₂PtI₆ It is a platinum-based compound where the platinum atom is coordinated with six iodide ions
準備方法
Synthetic Routes and Reaction Conditions: Dihydrogen hexaiodoplatinate can be synthesized through the reaction of platinum metal with iodine in the presence of an oxidizing agent. One common method involves dissolving platinum in aqua regia (a mixture of nitric acid and hydrochloric acid) to form chloroplatinic acid, which is then reacted with potassium iodide to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same chemical reactions but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration of reactants, and pH, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Dihydrogen hexaiodoplatinate undergoes various chemical reactions, including:
Oxidation and Reduction: It can be reduced to elemental platinum using reducing agents like hydrogen or hydrazine.
Substitution: The iodide ligands can be substituted with other ligands, such as chloride or hydroxide ions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chlorine or bromine.
Reduction: Reducing agents like hydrogen, hydrazine, or sodium borohydride.
Substitution: Ligand exchange reactions typically occur in aqueous solutions with the addition of the desired ligand.
Major Products:
Reduction: Elemental platinum.
Substitution: Compounds like dihydrogen hexachloroplatinate or dihydrogen hexahydroxyplatinate
科学的研究の応用
Dihydrogen hexaiodoplatinate has several applications in scientific research:
Catalysis: It is used as a precursor for the preparation of platinum-based catalysts, which are essential in various industrial processes, including hydrogenation and oxidation reactions.
Materials Science: It is utilized in the synthesis of platinum nanoparticles, which have applications in electronics, sensors, and as catalysts.
Analytical Chemistry: It is used in the determination of potassium and other cations in analytical procedures
作用機序
The mechanism by which dihydrogen hexaiodoplatinate exerts its effects is primarily through its ability to act as a source of platinum ions. In catalytic processes, the platinum ions facilitate the activation of reactants, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific application, such as the reduction of hydrogen ions in hydrogenation reactions .
類似化合物との比較
Dihydrogen hexachloroplatinate: Similar in structure but with chloride ligands instead of iodide.
Dihydrogen hexabromoplatinate: Contains bromide ligands.
Dihydrogen hexafluoroplatinate: Contains fluoride ligands.
Uniqueness: Dihydrogen hexaiodoplatinate is unique due to the presence of iodide ligands, which can influence its reactivity and stability. The larger size and lower electronegativity of iodide compared to other halides can result in different chemical behaviors and applications .
特性
CAS番号 |
20740-45-8 |
|---|---|
分子式 |
H2I6Pt |
分子量 |
958.53 g/mol |
IUPAC名 |
hexaiodoplatinum(2-);hydron |
InChI |
InChI=1S/6HI.Pt/h6*1H;/q;;;;;;+4/p-4 |
InChIキー |
VQVVOLBVQFOANH-UHFFFAOYSA-J |
正規SMILES |
[H+].[H+].I[Pt-2](I)(I)(I)(I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


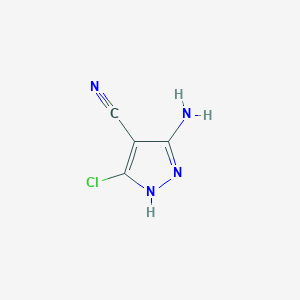

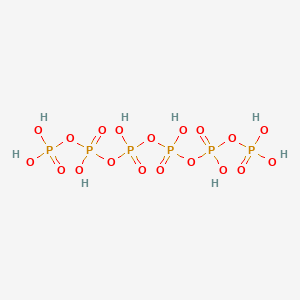
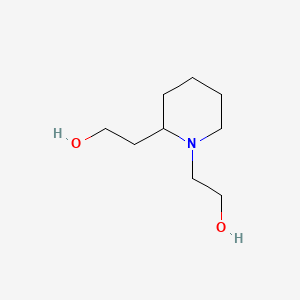
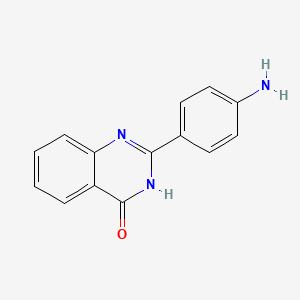


![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
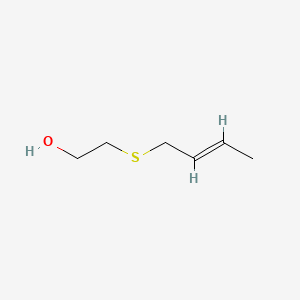
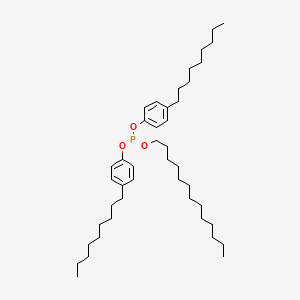
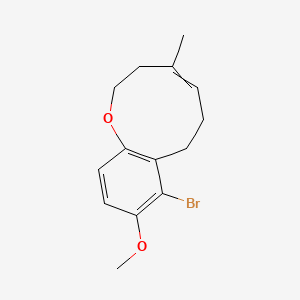
![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)
